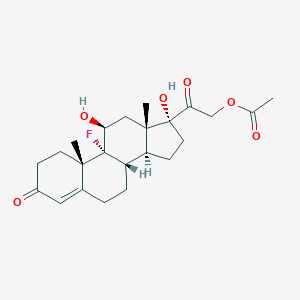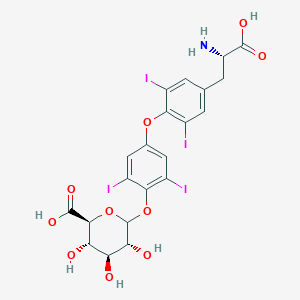
5-hydroxy-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
5-hydroxy-3,4-dihydroquinolin-2(1H)-one is a quinolone and a hydroxyquinoline .
Synthesis Analysis
The synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one involves a stirred solution of the compound (2 g, 12.27 mmol) in acetonitrile (80 mL). Benzyl bromide (1.46 mL, 12.27 mmol) and Cs2CO3 (6 g, 18.4 mmol) are added at room temperature under an inert atmosphere. The reaction mixture is then heated to reflux temperature and stirred for 4 hours .Molecular Structure Analysis
The molecular structure of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one is represented by the formula C9H9NO2 .Chemical Reactions Analysis
The chemical reactions involving 5-hydroxy-3,4-dihydroquinolin-2(1H)-one are not well-documented in the literature. More research is needed to fully understand its reactivity .Physical And Chemical Properties Analysis
5-hydroxy-3,4-dihydroquinolin-2(1H)-one has a molecular weight of 163.17 g/mol. It has two hydrogen bond donors and two hydrogen bond acceptors. Its IUPAC name is 5-hydroxy-3,4-dihydro-1H-quinolin-2-one .Aplicaciones Científicas De Investigación
Building Blocks in Synthetic Relevance
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives, which include 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, are privileged structures. They have increased relevance due to their biological activity against a broad range of targets, but especially for their importance as synthetic precursors of a variety of compounds with marked biological activity .
Biological Activity
The biological activities of 3,4-DHPo, such as vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal, have demonstrated this heterocycle’s potential in medicinal chemistry .
Green Chemistry
In addition to the conventional multicomponent synthesis of the mentioned heterocycle, nonconventional procedures are revised, demonstrating the increasing efficiency and allowing reactions to be carried out in the absence of the solvent, becoming an important contribution to green chemistry .
Natural Products Research
The naturally occurring 5-hydroxy-4-aryl-quinolin-2(1H)-one alkaloids and closely related compounds represent the results of various research projects that spanned over 20 years and involved scientists from different continents . These compounds are produced by fungal species like Aspergillus and Penicillium, known to produce a high diversity of secondary metabolites, many of them endowed with interesting bioactivity .
Biosynthetic Pathways
Research has also focused on the proposed biosynthetic pathways for the different members of the 5-hydroxy-4-aryl-quinolin-2(1H)-one family .
Synthetic Efforts
There have been incipient synthetic efforts towards some of the compounds or their key intermediates .
Safety And Hazards
The safety information available for 5-hydroxy-3,4-dihydroquinolin-2(1H)-one indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
5-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-3,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTJAIFHRUAFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184472 | |
| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
30389-33-4 | |
| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30389-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030389334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-5-HYDROXY-2(1H)-QUINOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH76UU379C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-hydroxy-3,4-dihydro-2(1H)-quinolinone synthesized according to the research article?
A1: The article outlines a synthetic route to carteolol hydrochloride, a beta-blocker medication, where 5-hydroxy-3,4-dihydro-2(1H)-quinolinone is a key intermediate. [] The synthesis starts with 1,3-cyclohexanedione reacting with ammonium acetate to form 3-aminocyclohex-2-enone. This compound then undergoes a coupling reaction with acrylic acid. The resulting intermediate is aromatized using bromine, yielding 5-hydroxy-3,4-dihydro-2(1H)-quinolinone. This intermediate then further reacts with epichlorohydrin, tert-butylamine, and hydrochloric acid to finally produce carteolol hydrochloride.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)





![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)

